molecular formula C11H10N2O B1322580 [4-(Pyrazin-2-yl)phenyl]methanol CAS No. 545421-49-6

[4-(Pyrazin-2-yl)phenyl]methanol

Cat. No. B1322580
M. Wt: 186.21 g/mol
InChI Key: IKWXAZOUOQJQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Pyrazin-2-yl)phenyl]methanol” is a chemical compound with the CAS Number: 545421-49-6 . It has a molecular weight of 186.21 and its IUPAC name is [4- (2-pyrazinyl)phenyl]methanol . It is a solid substance with a melting point between 113 - 115 degrees Celsius .


Molecular Structure Analysis

The InChI code for “[4-(Pyrazin-2-yl)phenyl]methanol” is 1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[4-(Pyrazin-2-yl)phenyl]methanol” is a solid substance with a melting point between 113 - 115 degrees Celsius . It has a molecular weight of 186.21 .

Scientific Research Applications

Novel Pyridazine into Pyrazole Ring Transformation

[4-(Pyrazin-2-yl)phenyl]methanol has been involved in research studying the transformation of pyridazine into pyrazole rings. This transformation was achieved through the treatment with p-toluenesulfonic acid at elevated temperatures, resulting in C-4 substituted pyrazole derivatives. This study provides insights into the limitations and mechanistic aspects of this novel rearrangement reaction (Heinisch & Waglechner, 1984).

Synthesis and Crystal Structure Analysis

Research has also focused on the synthesis and crystal structure analysis of compounds related to [4-(Pyrazin-2-yl)phenyl]methanol. For example, 2-Phenyl-N-(pyrazin-2-yl)acetamide was prepared and crystallized using a toluene and methanol mixture. This study involved detailed analyses such as elemental analysis, FTIR, NMR, thermogravimetric analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction (Nayak et al., 2014).

Antimicrobial Activity Studies

Compounds derived from [4-(Pyrazin-2-yl)phenyl]methanol have been synthesized and screened for antimicrobial activity. Studies have revealed that certain derivatives show promising antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole. These compounds include those with a methoxy group, which displayed particularly high antimicrobial activity (Kumar et al., 2012).

Development of Fluorescent Compounds

In another study, fluorescent compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized from derivatives of [4-(Pyrazin-2-yl)phenyl]methanol. The optical properties of these compounds were investigated, highlighting their potential application in fluorescence spectroscopy (Zheng et al., 2011).

Safety And Hazards

The safety information for “[4-(Pyrazin-2-yl)phenyl]methanol” includes the following hazard statements: H302, H312, H332 . The precautionary statements include P260, P270, P280, P402 + P404 .

properties

IUPAC Name

(4-pyrazin-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXAZOUOQJQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Pyrazin-2-yl)phenyl]methanol

CAS RN

545421-49-6
Record name [4-(Pyrazin-2-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloropyrazine (0.230 ml, 2.62 mmol), 4-(hydroxymethyl)phenylboronic acid (517 mg, 3.41 mmol), tetrakis(triphenylphosphine)palladium (0) (303 mg, 0.262 mmol) and 2 M potassium phosphate aqueous solution (2.62 ml, 5.24 mmol) in dioxane (10 mL) was heated at 80° C. overnight under nitrogen. The mixture was cooled down, poured into water and extracted with ethyl acetate. The combined organic layers were dried and concentrated. The residue was purified by preparative HPLC to give the title compound (350 mg) as an off-white solid. LCMS m/z=187.0 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 4.79 (s, 2H), 7.52 (d, J=8.1 Hz, 2H), 8.02 (d, J=8.1 Hz, 2H), 8.51 (d, J=2.5 Hz, 1H), 8.63 (dd, J=2.4 and 1.6 Hz, 1H), 9.03 (d, J=1.6 Hz, 1H).
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
517 mg
Type
reactant
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
303 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.